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molecular formula C16H23N5O2 B8575190 Carbamic acid,n-[1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-,1,1-dimethylethyl ester

Carbamic acid,n-[1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-4-piperidinyl]-,1,1-dimethylethyl ester

Cat. No. B8575190
M. Wt: 317.39 g/mol
InChI Key: CSHADVQNRWNTCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08546407B2

Procedure details

To [1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester (57 mg, 0.18 mmol) was added HCl (1 ml, 4M solution in dioxane, 4 mmol). The solution was stirred at room temperature for 1 hour, and then diethyl ether was added (4 ml). The ethereal layer was discarded and the solid triturated with a further portion of ether (4 ml) and dried [product mass 27 mg]. A portion of the product was dissolved in methanol, absorbed onto an acidic resin SCX-2 cartridge, and the free base was eluted with 1M ammonia in methanol. LC/MS (LCT) Rt 0.81 [M+H]+ 218
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH:8]1[CH2:13][CH2:12][N:11]([C:14]2[C:15]3[CH:22]=[CH:21][NH:20][C:16]=3[N:17]=[CH:18][N:19]=2)[CH2:10][CH2:9]1)(C)(C)C.Cl>C(OCC)C>[N:17]1[C:16]2[NH:20][CH:21]=[CH:22][C:15]=2[C:14]([N:11]2[CH2:10][CH2:9][CH:8]([NH2:7])[CH2:13][CH2:12]2)=[N:19][CH:18]=1

Inputs

Step One
Name
Quantity
57 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCN(CC1)C=1C2=C(N=CN1)NC=C2)=O
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solid triturated with a further portion of ether (4 ml)
CUSTOM
Type
CUSTOM
Details
dried [product mass 27 mg]
DISSOLUTION
Type
DISSOLUTION
Details
A portion of the product was dissolved in methanol
CUSTOM
Type
CUSTOM
Details
absorbed onto an acidic resin SCX-2 cartridge
WASH
Type
WASH
Details
the free base was eluted with 1M ammonia in methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
N1=CN=C(C2=C1NC=C2)N2CCC(CC2)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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